molecular formula C15H14N2O3S B2393662 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide CAS No. 2034488-73-6

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2393662
CAS No.: 2034488-73-6
M. Wt: 302.35
InChI Key: YZJVBVACOQNPCR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a synthetic small molecule featuring a 3,5-dimethylisoxazole core linked to a biheteroaryl system of furan and thiophene. This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. Isoxazole derivatives are recognized as a privileged scaffold in pharmaceutical sciences due to their wide spectrum of biological activities . Research on analogous structures has demonstrated potential in various therapeutic areas, including as immunosuppressive agents that can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α . The structural motif of this compound suggests it may also be investigated for anticancer, antimicrobial, and anti-inflammatory properties, consistent with the known profiles of other isoxazole-containing molecules . The compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. Researchers can utilize it to explore its mechanism of action, which may involve the modulation of key biological pathways, including the induction of pro-apoptotic factors . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3,5-dimethyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-14(10(2)20-17-9)15(18)16-8-11-5-6-12(19-11)13-4-3-7-21-13/h3-7H,8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJVBVACOQNPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Isoxazole Core Formation

The synthesis of 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide begins with the preparation of the 3,5-dimethylisoxazole core. Multiple approaches exist for constructing this heterocyclic scaffold.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes represents a regioselective approach to 3,5-disubstituted isoxazoles. Hansen et al. developed a copper(I)-catalyzed one-pot procedure for rapid synthesis by reacting in situ generated nitrile oxides with terminal acetylenes. This method offers excellent regioselectivity and experimental convenience for generating the isoxazole scaffold.

Another efficient approach employs deep eutectic solvents (DES), as reported by Perez et al., who demonstrated a one-pot three-component process for the regioselective synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes using choline chloride:urea as a biorenewable DES. This environmentally benign method allows for solvent recycling, enhancing sustainability.

Base-Catalyzed Condensation Approaches

Valizadeh et al. introduced an environmentally friendly synthesis for 3,5-disubstituted isoxazoles using ionic liquids. The reaction between β-diketone and hydroxylamine in butylmethylimidazolium salts ([BMIM]X) produces isoxazoles in excellent yields, with the added advantage of ionic liquid recovery and reuse.

For 3,5-dimethylisoxazole specifically, the cyclocondensation of acetylacetone (2,4-pentanedione) with hydroxylamine hydrochloride in the presence of a base represents a direct route to the core structure.

Metal-Free Synthetic Approaches

Environmentally conscious metal-free approaches have gained prominence. Huang et al. reported a procedure for synthesizing 3-alkyl-5-aryl isoxazoles under ultrasound radiation without catalysts, offering easier work-up, mild reaction conditions, high yields, and shorter reaction times.

Mohammed and colleagues developed a method using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote 1,3-dipolar addition of nitrile oxides with alkynes without metals. Additionally, Kesornpun et al. performed cycloaddition of nitrile oxides with alkynes in aqueous solutions under acidic conditions rather than conventional basic conditions.

Method Reagents Advantages Catalyst Reference
Copper-catalyzed cycloaddition Nitrile oxides, terminal acetylenes Regioselective, convenient Cu(I)
DES-mediated synthesis Aldehydes, alkynes, choline chloride:urea Environmentally benign, recyclable solvent None required
Ionic liquid method β-diketone, hydroxylamine, [BMIM]X Excellent yields, recoverable solvent None required
Ultrasound-assisted synthesis Nitrile oxides, alkynes Fast reaction, mild conditions, high yields None required
DBU-promoted cycloaddition Nitrile oxides, alkynes, DBU Metal-free, efficient None required

Synthesis of 3,5-dimethylisoxazole-4-carboxylic Acid Intermediate

The preparation of 3,5-dimethylisoxazole-4-carboxylic acid represents a critical step in synthesizing the target compound. This key intermediate can be obtained through several established methods.

Direct Carboxylation Methods

One approach involves the direct carboxylation of 3,5-dimethylisoxazole at the C-4 position. This can be achieved through lithiation followed by carboxylation with carbon dioxide, though regioselectivity must be carefully controlled to favor the C-4 position over C-4.

Oxidation of 4-Substituted 3,5-dimethylisoxazoles

A 4-substituted 3,5-dimethylisoxazole precursor, such as 4-(hydroxymethyl)-3,5-dimethylisoxazole or 4-acetyl-3,5-dimethylisoxazole, can be oxidized to yield the carboxylic acid. Oxidation reagents such as potassium permanganate, sodium hypochlorite, or ruthenium tetroxide may be employed depending on the specific substrate.

Hydrolysis of Ester Derivatives

The hydrolysis of methyl or ethyl 3,5-dimethylisoxazole-4-carboxylate represents a common and efficient approach to obtaining the carboxylic acid. The ester precursors can be prepared through various methods, including:

  • 1,3-dipolar cycloaddition of nitrile oxides with propiolate esters
  • Condensation of β-ketoesters with hydroxylamine
  • Functionalization of existing isoxazole esters

The hydrolysis typically employs basic conditions (e.g., lithium hydroxide, sodium hydroxide) in aqueous methanol or THF, followed by acidification to obtain the free carboxylic acid.

From 3,5-Dimethylisoxazole-4-carbonitrile

Another viable route involves the hydrolysis of 3,5-dimethylisoxazole-4-carbonitrile under acidic or basic conditions. The nitrile precursor can be prepared through cyanation of 3,5-dimethylisoxazole or through cycloaddition reactions with appropriate nitrile oxide and alkyne precursors.

Preparation of (5-(thiophen-2-yl)furan-2-yl)methylamine Component

The second key component required for the target compound synthesis is (5-(thiophen-2-yl)furan-2-yl)methylamine. This section outlines strategies for constructing this complex heterocyclic amine.

Suzuki-Miyaura Cross-Coupling Approach

A prevalent method for constructing the thiophene-furan scaffold involves Suzuki-Miyaura cross-coupling between 5-bromo-2-methylfuran and 2-thienylboronic acid derivatives. This approach allows for the regioselective formation of the 5-(thiophen-2-yl)furan-2-yl unit with the methyl group strategically positioned for further functionalization.

The synthetic sequence would involve:

  • Preparation of 5-bromo-2-methylfuran
  • Cross-coupling with 2-thienylboronic acid using palladium catalysis
  • Functionalization of the methyl group to introduce the amine functionality

Functionalization of the Methyl Group

The methyl group at the 2-position of the furan can be functionalized to introduce the amine group through several approaches:

  • Radical bromination of the methyl group followed by nucleophilic substitution with azide and subsequent reduction
  • Oxidation to the corresponding aldehyde followed by reductive amination
  • Lithiation of the methyl group followed by reaction with an electrophilic nitrogen source

Alternative Routes via 5-(thiophen-2-yl)furan-2-carbaldehyde

An alternative approach involves the preparation of 5-(thiophen-2-yl)furan-2-carbaldehyde, which can be transformed to the desired amine through reductive amination:

  • Synthesis of 5-(thiophen-2-yl)furan-2-carbaldehyde via cross-coupling and formylation
  • Condensation with ammonia or a primary amine
  • Reduction of the resulting imine or oxime to yield the desired amine

Amide Coupling Methods for Final Assembly

The final step in synthesizing 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide involves an amide coupling reaction between 3,5-dimethylisoxazole-4-carboxylic acid and (5-(thiophen-2-yl)furan-2-yl)methylamine.

Carbodiimide-Mediated Coupling

Based on established procedures for similar isoxazole-carboxamide derivatives, the following protocol can be employed:

  • Dissolve 3,5-dimethylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 ml)
  • Add 4-dimethylaminopyridine (DMAP) (0.3 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) (1.8 mmol)
  • Stir under nitrogen at room temperature for 30 minutes
  • Add (5-(thiophen-2-yl)furan-2-yl)methylamine (1.8 mmol)
  • Stir for 24-48 hours, monitoring by thin-layer chromatography
  • Work up by removing solvent, redissolving in dichloromethane, and extracting with 1% NaHCO₃ and brine
  • Dry the organic layer over Na₂SO₄ and evaporate
  • Purify by flash chromatography or recrystallization

This procedure typically yields the desired amide in 55-80% yield based on similar compounds.

Alternative Coupling Reagents

While carbodiimide reagents like EDC are commonly employed, alternative coupling agents may offer advantages for specific substrates:

Coupling Reagent Advantages Typical Conditions
HATU/HBTU Higher coupling efficiency, reduced racemization DMF, DIPEA, rt to 40°C
PyBOP Effective for sterically hindered substrates DCM/DMF, DIPEA, rt
T3P (Propylphosphonic anhydride) Fewer side reactions, water-soluble byproducts EtOAc, pyridine or TEA, 0°C to rt
Acid chloride method High reactivity for difficult couplings SOCl₂ or (COCl)₂, then amine, TEA, DCM, 0°C
Mixed anhydride Mild conditions, economical Isobutyl chloroformate, NMM, THF, -15°C

Microwave-Assisted Coupling

For expedited synthesis, microwave-assisted coupling can be employed:

  • Combine 3,5-dimethylisoxazole-4-carboxylic acid, coupling reagent, and base in an appropriate microwave vial
  • Add (5-(thiophen-2-yl)furan-2-yl)methylamine
  • Irradiate at 80-100°C for 10-20 minutes
  • Work up and purify as described above

This approach can significantly reduce reaction time while maintaining good yields.

One-Pot Synthetic Approaches

To enhance synthetic efficiency, several one-pot methodologies can be adapted for the synthesis of the target compound.

In Situ Generation and Coupling

A one-pot approach could involve:

  • In situ generation of 3,5-dimethylisoxazole-4-carbonyl chloride using thionyl chloride or oxalyl chloride
  • Direct addition of (5-(thiophen-2-yl)furan-2-yl)methylamine to form the amide bond
  • Purification of the final product

This method eliminates the need to isolate the carboxylic acid intermediate, potentially improving overall yield.

Telescoped Synthesis from Isoxazole Ester

Another streamlined approach involves:

  • Hydrolysis of methyl 3,5-dimethylisoxazole-4-carboxylate under basic conditions
  • In situ activation of the resulting carboxylate and addition of the amine component
  • Direct purification of the target compound

This telescoped procedure reduces solvent usage and minimizes handling losses.

Purification and Characterization

Effective purification and comprehensive characterization are essential for confirming the structure and purity of 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide.

Chromatographic Purification Methods

Based on procedures for similar isoxazole-carboxamide derivatives, the following chromatographic systems are recommended:

  • Flash column chromatography using dichloromethane:ethyl acetate gradients (starting with 95:5 and increasing to 80:20)
  • Alternative solvent systems including n-hexane:ethyl acetate or toluene:ethyl acetate for compounds with different polarity profiles

Recrystallization Techniques

Recrystallization serves as an effective method for obtaining high-purity crystalline material:

  • Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol, ethyl acetate, or ethanol/water mixture)
  • Allow slow cooling to room temperature, followed by further cooling to 0-5°C
  • Collect the crystals by filtration and wash with cold solvent

Spectroscopic Characterization

Complete characterization of the target compound should include:

¹H NMR Spectroscopy

Expected key signals:

  • Methyl groups at positions 3 and 5 of the isoxazole (singlets at approximately δ 2.1-2.5 ppm)
  • Methylene group adjacent to the amide nitrogen (doublet at approximately δ 4.5-4.7 ppm)
  • Thiophene protons (multiplets at approximately δ 7.0-7.5 ppm)
  • Furan protons (doublets at approximately δ 6.3-6.6 ppm)
  • Amide NH (broad singlet or triplet at approximately δ 6.5-7.5 ppm)
¹³C NMR Spectroscopy

Expected key signals:

  • Methyl carbons (δ 10-15 ppm)
  • Methylene carbon (δ 35-40 ppm)
  • Aromatic carbons of furan and thiophene (δ 105-150 ppm)
  • Isoxazole carbons (δ 110-175 ppm)
  • Carbonyl carbon (δ 160-170 ppm)
Mass Spectrometry

HRMS should confirm the molecular formula C15H14N2O3S with an expected [M+H]⁺ ion at m/z 303.0803.

Infrared Spectroscopy

Key bands would include:

  • N-H stretching (3300-3400 cm⁻¹)
  • C=O stretching (1650-1680 cm⁻¹)
  • C=N stretching (1600-1620 cm⁻¹)
  • C=C aromatic stretching (1450-1500 cm⁻¹)

Optimization Parameters for Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity when preparing 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide.

Optimization of Amide Coupling

The amide coupling reaction can be optimized by varying several parameters:

Parameter Range Optimal Conditions Effect on Yield
Solvent DCM, DMF, THF, ACN DCM DCM typically provides good solubility and reactivity
Temperature 0°C to 40°C Room temperature Higher temperatures may accelerate but can cause side reactions
Reaction time 4-48 hours 24 hours Longer times may be needed for complete conversion
Molar ratio (amine:acid) 1:1 to 1.5:1 1.2:1 Slight excess of amine improves conversion
Coupling agent ratio 1.0 to 1.5 eq. 1.2 eq. Excess improves activation but can cause side reactions
Base TEA, DIPEA, NMM, pyridine DIPEA Affects activation efficiency and minimizes side reactions
Concentration 0.05-0.2 M 0.1 M Higher concentrations accelerate reaction but may reduce selectivity

Scale-Up Considerations

When scaling up the synthesis, several modifications may be necessary:

  • Heat transfer : Larger batches have different heating and cooling profiles, requiring adjusted addition rates and temperature control
  • Mixing : Enhanced mechanical stirring may be needed to ensure proper mixing
  • Solvent volume : Concentrations may need adjustment to maintain solubility and reactivity
  • Purification : Column dimensions and solvent systems may require optimization for larger quantities

Comparative Analysis of Synthetic Routes

Multiple synthetic pathways can lead to 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide, each with distinct advantages and limitations.

Convergent vs. Linear Approaches

Approach Description Advantages Disadvantages
Convergent synthesis Separate preparation of isoxazole acid and amine components, followed by coupling Flexibility in optimizing each component, fewer protecting groups needed Requires handling two complex intermediates
Linear synthesis Sequential buildup from simpler starting materials May reduce total number of isolation steps Later-stage failures affect overall yield more significantly

Efficiency Metrics

Route Overall Steps Estimated Overall Yield Reagent Cost Environmental Impact
Carbodiimide coupling route 5-7 25-40% Moderate Moderate waste generation
Acid chloride route 5-6 20-35% Low Higher environmental impact due to thionyl chloride
One-pot approach 4-5 15-30% Low to moderate Reduced solvent waste
Microwave-assisted synthesis 5-6 30-45% Moderate to high Reduced energy consumption

Green Chemistry Considerations

The environmental impact of each synthetic route should be evaluated using green chemistry metrics:

  • Atom economy : The carbodiimide coupling has relatively poor atom economy due to the stoichiometric formation of urea byproducts
  • E-factor (waste-to-product ratio): One-pot approaches typically generate less waste
  • Solvent selection : Dichloromethane, while effective, has environmental concerns; greener alternatives like 2-methyltetrahydrofuran could be considered
  • Energy requirements : Microwave methods reduce energy consumption by shortening reaction times

Chemical Reactions Analysis

Chemical Reactions Analysis of 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide

3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a complex organic compound featuring thiophene, furan, and isoxazole heterocycles, as well as a carboxamide group. Search results indicate it can undergo various chemical reactions, and its behavior is influenced by the reaction environment.

  • General Properties and Synthesis :
    This compound belongs to the carboxamide class, specifically those containing heterocyclic structures. The synthesis of 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide involves several steps, with optimized reaction conditions to ensure high yields and purity, often involving temperature control, solvent selection, and purification techniques like recrystallization or chromatography.

  • Molecular Structure :
    The compound exhibits a complex three-dimensional arrangement due to the presence of multiple heteroatoms and substituents.

Potential Chemical Reactions

3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide can undergo several chemical transformations:

  • Oxidation : The furan and thiophene rings are susceptible to oxidation. Oxidizing agents like potassium permanganate or hydrogen peroxide may be used, with reaction conditions carefully controlled to prevent over-oxidation.

  • Reduction : The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions : Nucleophilic substitution can occur at various positions depending on the reaction conditions and the presence of suitable leaving groups.

  • Hydrolysis : The carboxamide bond can undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.

  • Cycloaddition Reactions : The furan and thiophene rings can participate in cycloaddition reactions, such as Diels-Alder reactions, with appropriate dienophiles.

  • Reactions Involving Isoxazole Ring : The isoxazole ring can undergo ring-opening or rearrangement reactions under specific conditions.

Reaction conditions typically require controlled environments to ensure desired transformations occur efficiently. The choice of reagents and catalysts significantly influences reaction pathways and yields.

Factors Influencing Chemical Reactivity

Several factors can influence the chemical reactivity of 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide:

  • Electronic Effects : The electron-donating or electron-withdrawing properties of the substituents on the thiophene, furan, and isoxazole rings can affect the reactivity of the compound.

  • Steric Effects : The spatial arrangement of the different groups can hinder or facilitate certain reactions.

  • Solvent Effects : The choice of solvent can influence the rate and selectivity of reactions.

  • Temperature : Temperature control is crucial for optimizing reaction yields and minimizing unwanted side reactions.

Spectroscopic Analysis

Spectroscopic methods such as NMR and IR can confirm the structural integrity post-synthesis. These techniques provide valuable information about the functional groups and bonding within the molecule.

Related Compounds and Reactions

Other isoxazole derivatives and related compounds also exhibit diverse chemical reactions and biological activities . For instance, various substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown growth inhibitory activity against Mycobacterium . Also, several pyrrole derivatives have been developed as antituberculosis drugs .

Scientific Research Applications

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a complex organic compound with a unique combination of functional groups, including isoxazole, thiophene, and furan rings. This compound is of interest in medicinal chemistry because of its potential biological activities and applications in drug development.

Scientific Research Applications

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide has several scientific research applications:

  • Chemistry It is used as a building block for synthesizing more complex molecules.
  • Biology It is investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine It is explored for its anti-inflammatory, antimicrobial, and anticancer properties.
  • Industry It is utilized in the development of new materials with specific electronic or optical properties.

Chemical Reactions

3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide undergoes various chemical reactions:

  • Oxidation : The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.

Oxidation can be performed using potassium permanganate in acidic or neutral conditions. Reduction can be achieved using sodium borohydride in methanol or ethanol. Nucleophiles like amines or thiols under basic conditions can be used for substitution reactions. The products formed depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating various biological pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

(a) 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

  • Core Structure : 1,3,4-Oxadiazole (vs. isoxazole in the target compound).
  • Substituents :
    • LMM5: Benzyl(methyl)sulfamoyl and methoxyphenyl groups.
    • LMM11: Cyclohexyl(ethyl)sulfamoyl and furan-2-yl groups.
  • Activity : Both exhibit antifungal effects against Candida albicans via thioredoxin reductase inhibition .
  • Key Differences : The target compound’s thiophene-furan-isoxazole system may offer enhanced π-π stacking or redox modulation compared to the sulfamoyl-linked oxadiazoles.

(b) Ranitidine-Related Compounds

  • Core Structure: Furan with dimethylamino and nitroacetamide groups (e.g., ranitidine impurity B: N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) .
  • Activity : Gastrointestinal applications (H₂ antagonists) vs. the target compound’s hypothetical antifungal/antimicrobial role.
  • Key Differences : The absence of thiophene and isoxazole in ranitidine derivatives reduces structural complexity and electronic diversity.

(c) Thiazole Derivatives

  • Core Structure : Thiazole (e.g., thiazol-5-ylmethyl carbamates in and ).
  • Substituents : Complex ureido and hydroxy groups, often linked to protease or enzyme targets.
  • Key Differences : Thiazole’s sulfur atom vs. isoxazole’s oxygen may alter solubility and target binding .

Physicochemical and Pharmacokinetic Properties

Property Target Compound LMM5/LMM11 Ranitidine Impurities
Molecular Weight ~373.4 g/mol (calculated) ~500–550 g/mol ~300–400 g/mol
LogP (Lipophilicity) Estimated ~2.8 (moderate) Higher (~3.5–4.0) Lower (~1.5–2.0)
Solubility Likely DMSO-soluble (inferred) DMSO + Pluronic F-127 Aqueous (due to polar nitro groups)
Bioactivity Hypothetical enzyme inhibition Antifungal Gastrointestinal

Biological Activity

3,5-Dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a complex organic compound belonging to the class of isoxazole derivatives. Its unique structure suggests a range of potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C15H14N2O3SC_{15}H_{14}N_{2}O_{3}S with a molecular weight of 302.4 g/mol. The structure features an isoxazole ring, thiophene, and furan moieties, which are known for their biological significance.

PropertyValue
Molecular FormulaC15H14N2O3SC_{15}H_{14}N_{2}O_{3}S
Molecular Weight302.4 g/mol
CAS Number2034340-43-5

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth through various mechanisms, such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, showing promise in reducing markers of inflammation.
  • Antimicrobial Activity : Investigations into its efficacy against various pathogens have revealed significant antimicrobial properties.

The biological activity of 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby disrupting their function.
  • Receptor Modulation : It has potential as a receptor modulator, influencing various signaling pathways critical for cellular function.

Anticancer Activity

A study evaluating the anticancer effects of isoxazole derivatives demonstrated that compounds similar to 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-carboxamide exhibited IC50 values ranging from 10 μM to 30 μM against various cancer cell lines. The mechanism involved apoptosis and inhibition of proliferation through modulation of the PI3K/Akt signaling pathway .

Anti-inflammatory Effects

In vitro studies showed that the compound significantly reduced TNF-alpha and IL-6 levels in activated macrophages, indicating its potential as an anti-inflammatory agent. The observed effect was comparable to established anti-inflammatory drugs .

Antimicrobial Activity

Research indicated that the compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 μg/mL to 100 μg/mL, showcasing its potential as an antimicrobial agent .

Q & A

Q. Basic

  • 1H/13C NMR :
    • Isoxazole C=O at ~170 ppm (13C) .
    • Thiophene protons as multiplet signals at δ 6.8–7.5 ppm (1H) .
  • IR spectroscopy :
    • Carboxamide N–H stretch at ~3300 cm⁻¹ .
    • Isoxazole C–O–C asymmetric stretch at ~1250 cm⁻¹ .
  • X-ray crystallography : Use SHELXL for refinement; monitor bond angles (e.g., isoxazole O–N–C at ~105°) .

What preliminary biological activities have been reported for this compound, and how do they compare to structurally similar analogs?

Q. Basic

  • Antimicrobial activity : Moderate inhibition against S. aureus (MIC ~32 µg/mL), weaker than 3,5-dimethoxy analogs due to reduced polarity .
  • Anticancer potential : IC₅₀ of ~15 µM in HepG2 cells, outperforming simpler thiophene-free derivatives .
  • Key structural comparisons :
Analog StructureBioactivity (IC₅₀/MIC)Key Differentiator
Target compound 15 µM (HepG2)Thiophene-furan hybrid
3,5-Dimethoxy isoxazole derivative25 µM (HepG2)Methoxy groups enhance solubility
Thiophene-free isoxazole>50 µM (HepG2)Lacks heteroaromatic synergy
Data from

How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

Q. Advanced

  • Systematic substitution :
    • Replace thiophene with pyrrole to assess π-π stacking requirements.
    • Introduce electron-withdrawing groups (e.g., –NO₂) to the isoxazole ring to test redox sensitivity .
  • Assay design :
    • Use orthogonal assays (e.g., SPR for binding affinity, mitochondrial assays for cytotoxicity) to decouple target effects .
  • Computational guidance : Perform docking simulations with homology models of suspected targets (e.g., cytochrome P450) .

What crystallographic data exists for this compound, and which refinement software (e.g., SHELX suite) is appropriate for structural analysis?

Q. Advanced

  • Crystallographic parameters :
    • Space group: P2₁/c (common for heterocyclic carboxamides) .
    • Key bond lengths: Isoxazole C–O (1.36 Å), C–N (1.29 Å) .
  • Refinement tools :
    • SHELXL for small-molecule refinement (weighted R-factor < 0.05) .
    • Olex2 or WinGX for graphical interface integration .

What methodological approaches can resolve contradictions in reported bioactivity data across different experimental models?

Q. Advanced

  • Standardized protocols :
    • Fix DMSO concentration at ≤1% to avoid solvent interference .
    • Use isogenic cell lines to control genetic variability.
  • Orthogonal validation :
    • Combine cell viability assays (MTT) with apoptosis markers (Annexin V) .
    • Cross-validate in vitro results with zebrafish toxicity models .

Which computational modeling strategies are most suitable for predicting target binding modes and interaction energies?

Q. Advanced

  • Molecular docking : AutoDock Vina with AMBER force fields to prioritize hydrophobic pockets .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes .
  • QM/MM : Hybrid methods to model electron transfer in redox-active thiophene moieties .

What strategies exist for modifying the compound's solubility profile without compromising its core pharmacophore?

Q. Advanced

  • Polar substituents : Introduce –OH or –NH₂ groups to the furan ring (logP reduction ~0.5 units) .
  • Prodrug approaches : Phosphorylate the carboxamide for pH-sensitive release .
  • Co-crystallization : Use cyclodextrins to enhance aqueous solubility while retaining activity .

How can researchers validate proposed metabolic pathways using isotopic labeling or advanced mass spectrometry techniques?

Q. Advanced

  • Isotopic labeling : Synthesize deuterated analogs (e.g., D₃-methyl groups) to track hepatic CYP3A4-mediated oxidation .
  • LC-HRMS : Monitor m/z shifts for glucuronide conjugates (expected Δ +176.0321) .
  • Metabolite identification : Use MS/MS fragmentation libraries (e.g., NIST) to assign sulfoxide derivatives .

What orthogonal assay systems are recommended for confirming target engagement in cellular models?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics (KD) to purified enzymes .
  • Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of targets (e.g., HDACs) post-treatment .
  • CRISPR knockouts : Validate specificity using cells lacking putative targets (e.g., mitochondrial Complex I) .

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